molecular formula C12H10Br2O2 B008452 2,7-Dibromo-3,6-dimethoxynaphthalene CAS No. 105404-89-5

2,7-Dibromo-3,6-dimethoxynaphthalene

Cat. No.: B008452
CAS No.: 105404-89-5
M. Wt: 346.01 g/mol
InChI Key: IXKYNFRCDWZQOX-UHFFFAOYSA-N
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Description

2,7-Dibromo-3,6-dimethoxynaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H10Br2O2 and its molecular weight is 346.01 g/mol. The purity is usually 95%.
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Biological Activity

2,7-Dibromo-3,6-dimethoxynaphthalene (DBDMN) is a brominated naphthalene derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and two methoxy groups, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of DBDMN, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

DBDMN has the molecular formula C12H10Br2O2 and a molecular weight of approximately 315.99 g/mol. The unique arrangement of bromine and methoxy groups on the naphthalene ring contributes to its reactivity and biological effects.

PropertyValue
Molecular FormulaC12H10Br2O2
Molecular Weight315.99 g/mol
StructureDBDMN Structure

Antimicrobial Activity

DBDMN has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Tested Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that DBDMN exhibits potent antibacterial effects, particularly against S. aureus, with MIC values ranging from 250 to 500 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250 - 500
Escherichia coli>1000
Pseudomonas aeruginosa500 - 1000

Anticancer Properties

Research has also explored the anticancer potential of DBDMN. Studies indicate that DBDMN can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in various cancer types, including breast and lung cancer cells.

  • Mechanism of Action :
    • Induction of apoptosis
    • Inhibition of cell cycle progression
    • Modulation of signaling pathways related to cancer growth

In a study involving breast cancer cell lines, DBDMN demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cells .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, DBDMN has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that DBDMN may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DBDMN against a panel of pathogens. Results indicated that DBDMN significantly inhibited the growth of S. aureus and P. aeruginosa, making it a candidate for further development as an antibacterial agent.
  • Cancer Cell Line Study : In another investigation, DBDMN was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Properties

IUPAC Name

2,7-dibromo-3,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKYNFRCDWZQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348712
Record name 2,7-dibromo-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105404-89-5
Record name 2,7-dibromo-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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